Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate

Physicochemical Properties Drug-likeness Structure-Activity Relationship

Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic, small-molecule thiazole derivative (C14H19NO4S; MW 297.37 g/mol) featuring a 1,3-thiazole-4-carboxylate core, a methyl ester, a cyclohexyl substituent, and an acetyloxy group. It is cataloged in authoritative chemical databases including PubChem (CID 12991949), the EPA DSSTox database, and the Japan Chemical Substance Dictionary (Nikkaji).

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
CAS No. 644991-24-2
Cat. No. B12581329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
CAS644991-24-2
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1CCCCC1)C2=NC(=CS2)C(=O)OC
InChIInChI=1S/C14H19NO4S/c1-9(16)19-12(10-6-4-3-5-7-10)13-15-11(8-20-13)14(17)18-2/h8,10,12H,3-7H2,1-2H3
InChIKeyMLDFJIZZQNJQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate (CAS 644991-24-2) Chemical Profile and Research Context


Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic, small-molecule thiazole derivative (C14H19NO4S; MW 297.37 g/mol) featuring a 1,3-thiazole-4-carboxylate core, a methyl ester, a cyclohexyl substituent, and an acetyloxy group [1]. It is cataloged in authoritative chemical databases including PubChem (CID 12991949), the EPA DSSTox database, and the Japan Chemical Substance Dictionary (Nikkaji) [1][2]. Patent literature references compounds with similar structural motifs as retroviral protease inhibitors, situating this compound within antiviral drug discovery research, though no target-specific binding or functional data have been publicly reported for this exact compound [3].

Why Generic Thiazole-4-Carboxylate Analogs Cannot Substitute for Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate


Generic substitution of thiazole derivatives is unsupported due to the high structural specificity of this compound's cyclohexyl-acetyloxy-methyl motif. The 2-position substitution pattern on the 1,3-thiazole-4-carboxylate scaffold is a well-recognized determinant of biological target engagement and selectivity [1][2]. Even minor modifications—such as replacing the cyclohexyl group with smaller alkyl chains or altering the acetyloxy ester—can drastically change the compound's physicochemical properties (e.g., lipophilicity, calculated XLogP3-AA of 3.3) and hydrogen bonding capacity, which are critical for molecular recognition [1]. The patent literature points to this specific substitution pattern as key for inhibiting retroviral proteases, meaning that analogs lacking this precise structural arrangement cannot be assumed to possess the same activity profile [2][3].

Quantitative Differentiation Evidence: Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate vs. Analogs


Structural Uniqueness and Physicochemical Profile vs. Simpler Thiazole-4-Carboxylate Analogs

The target compound's calculated lipophilicity (XLogP3-AA = 3.3) and topological polar surface area (TPSA = 93.7 Ų) position it differently in the property space compared to simpler thiazole-4-carboxylate analogs without the bulky cyclohexyl-acetyloxy side chain. This specific property combination suggests a unique balance between membrane permeability and solubility that simpler analogs cannot replicate [1].

Physicochemical Properties Drug-likeness Structure-Activity Relationship

Inferred Retroviral Protease Inhibitor Activity vs. Non-Substituted Thiazole Scaffolds

While no direct biological assay data is publicly available for this exact compound, the patent literature identifies the cyclohexyl-acetyloxy substitution on the thiazole-4-carboxylate core as a privileged motif for inhibiting retroviral proteases, including HIV-1 protease [1]. This is a class-level inference that provides directionality for its research use, as simpler thiazole-4-carboxylates lacking this motif have not been documented as retroviral protease inhibitors [2].

Antiviral Drug Discovery HIV Protease SAR Analysis

Availability in Authoritative Chemical Repositories vs. Research-Only Analogs

This compound is indexed in three major authoritative chemistry databases—PubChem, EPA DSSTox, and Nikkaji—signifying a level of regulatory and research interest not common to all lab-synthesized analogs [1][2]. Many closely related derivatives (e.g., methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate) are listed only on restricted-access or commercial vendor sites and lack this multi-database indexing, which is essential for reliable sourcing and consistent batch quality .

Chemical Sourcing Analytical Standards Database Coverage

Chiral Complexity and Stereochemical Uniqueness vs. Achiral or Racemic Analogs

The target compound contains an undefined atom stereocenter (stereocenter count = 1, undefined), representing a chiral molecule that is likely synthesized or procured as a racemic mixture or single enantiomer [1]. This contrasts with simpler, achiral thiazole-4-carboxylate analogs (e.g., ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate) which lack a stereocenter . The presence of this chiral center creates a measurable difference in biological interactions, as enantiomers often display significantly divergent pharmacokinetic and pharmacodynamic profiles.

Stereochemistry Chiral Purity Synthetic Complexity

Top Research Application Scenarios for Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate


Antiviral Drug Discovery: Retroviral Protease Inhibitor Lead Optimization

Leveraging its inferred activity from patent literature, this compound serves as a key starting point for structure-activity relationship (SAR) studies aimed at developing new resistance-repellent inhibitors of HIV-1 protease [1]. The unique cyclohexyl-acetyloxy motif is hypothesized to occupy a critical hydrophobic pocket in the protease active site, a feature that simpler achiral analogs cannot mimic [2].

Chemical Biology Tool for Studying Enzyme-Substrate Interactions

The acetyloxy group in this compound is a hydrolysable ester, making it a potential mechanism-based probe or prodrug for studying esterase or protease activity within biological systems [1]. Its chiral nature allows for investigations into stereospecific enzyme recognition, which is not possible with achiral thiazole-4-carboxylate probes.

Physicochemical Profiling and Pre-formulation Screening

With a well-defined property set including XLogP3-AA of 3.3 and zero hydrogen bond donors, this compound is ideal for studying how lipophilic, non-donor thiazole derivatives behave in permeability and solubility assays [1]. It serves as a reference standard for developing predictive ADME models for the broader class of cyclohexyl-substituted heterocycles.

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